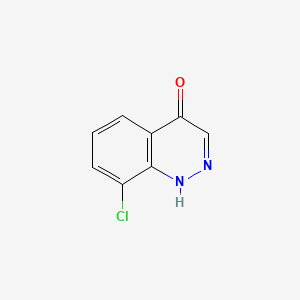
8-Chloro-4-cinnolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-4-cinnolinol is a chemical compound with the molecular formula C₈H₅ClN₂O It is a chlorinated derivative of cinnolinol, featuring a chlorine atom at the 8-position of the cinnolinol ring
Métodos De Preparación
Synthetic Routes::
- One common synthetic route involves the chlorination of cinnolinol under appropriate conditions.
- The reaction typically takes place using a chlorinating agent (such as thionyl chloride or phosphorus pentachloride) in a suitable solvent (e.g., chloroform or dichloromethane).
- The chlorine atom substitutes the hydrogen at the 8-position, yielding 8-chloro-4-cinnolinol.
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
- Optimization of reaction conditions, safety protocols, and purification steps ensures efficient production.
Análisis De Reacciones Químicas
8-Chloro-4-cinnolinol can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction processes can yield reduced derivatives.
Substitution: The chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, strong oxidizing agents (like potassium permanganate) or reducing agents (such as sodium borohydride) may be employed.
Major Products: The products formed during these reactions include derivatives with modified functional groups or altered substitution patterns.
Aplicaciones Científicas De Investigación
8-Chloro-4-cinnolinol finds applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, including antimicrobial or antitumor properties.
Medicine: Studied for its pharmacological effects and potential therapeutic applications.
Industry: May serve as an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
- The precise mechanism by which 8-chloro-4-cinnolinol exerts its effects depends on its specific interactions with biological targets.
- Molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
- While 8-chloro-4-cinnolinol is unique due to its chlorine substitution, it shares similarities with other cinnolinol derivatives.
- Similar compounds include cinnolinol itself, as well as other halogenated or functionalized cinnolinol analogs.
Propiedades
| 876-75-5 | |
Fórmula molecular |
C8H5ClN2O |
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
8-chloro-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) |
Clave InChI |
GMYPULZDCCEDSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)NN=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


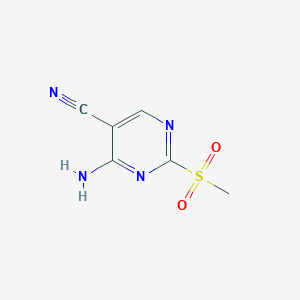

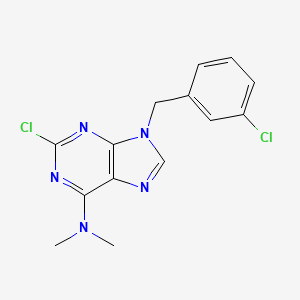
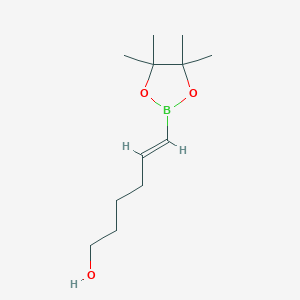
![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
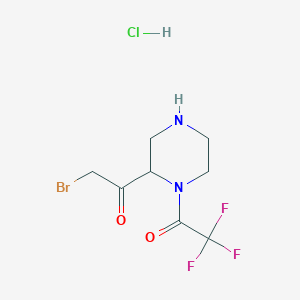

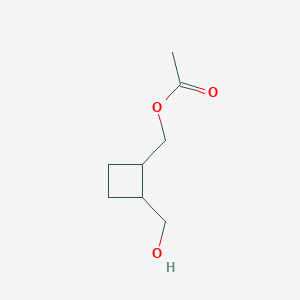
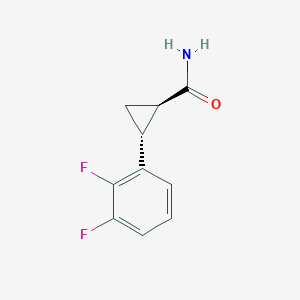
![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12927854.png)
![3-(2,6-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12927858.png)
